molecular formula C20H22ClN3O2 B4517066 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No.: B4517066
M. Wt: 371.9 g/mol
InChI Key: RGUFGLSNUKKGQT-UHFFFAOYSA-N
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Description

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is 371.1400546 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on the synthesis of related acetamide derivatives and their structural analysis. For instance, research on acetamides with chlorophenyl and pyridazinyl groups has explored their potential as opioid kappa agonists and their conformational analysis to understand their activity profiles (Costello et al., 1991). Additionally, the crystal structure of related compounds, such as ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, has been characterized to understand the molecular configurations and potential interactions (Xiao-lon, 2015).

Photochemical and Thermochemical Modeling

Investigations into benzothiazolinone acetamide analogs have included spectroscopic and quantum mechanical studies to assess their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). This research demonstrates the compounds' light harvesting efficiency and their potential in photovoltaic applications (Mary et al., 2020).

Antioxidant and Antimicrobial Activities

Research on pyrazole-acetamide derivatives has explored their antioxidant activity through in vitro assays, demonstrating significant antioxidant properties. This suggests potential applications in areas where oxidative stress plays a role in disease mechanisms (Chkirate et al., 2019). Moreover, the synthesis of new derivatives has been geared towards evaluating antimicrobial activity, with some compounds showing promising results against bacterial and fungal pathogens (Hossan et al., 2012).

Molecular Docking and Drug Development

In the realm of drug development, molecular docking analyses of acetamide derivatives have been performed to identify potential anticancer agents. This approach allows for the prediction of compound affinity towards specific protein targets, guiding the optimization of therapeutic candidates (Sharma et al., 2018).

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-17-9-5-4-8-16(17)18-10-11-20(26)24(23-18)14-19(25)22-13-12-15-6-2-1-3-7-15/h4-6,8-11H,1-3,7,12-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUFGLSNUKKGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Reactant of Route 4
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Reactant of Route 5
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Reactant of Route 6
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

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